2-Benzoylbenzoyl chloride

概要

説明

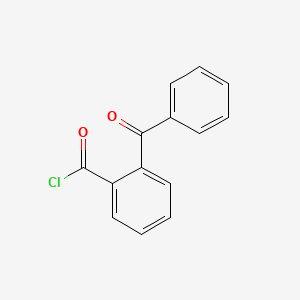

2-Benzoylbenzoyl chloride is an organic compound with the molecular formula C14H9ClO2. It is a cross-linking agent commonly used in the production of polymeric matrices. This compound is known for its ability to inhibit muscle cell proliferation by increasing the expression of receptor molecules, leading to a decrease in fatty acids and an increase in muscle protein synthesis .

準備方法

Synthetic Routes and Reaction Conditions: 2-Benzoylbenzoyl chloride can be synthesized through various methods. One common method involves the reaction of benzoyl chloride with benzoyl peroxide in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained .

Industrial Production Methods: In industrial settings, this compound is produced using large-scale chemical reactors. The process involves the chlorination of benzoyl compounds, followed by purification steps to isolate the desired product. The use of advanced purification techniques ensures high purity and yield .

化学反応の分析

Hydrolysis to 2-Chlorobenzoic Acid

2-Chlorobenzoyl chloride undergoes hydrolysis in aqueous environments to form 2-chlorobenzoic acid and hydrochloric acid:

Key Data:

| Parameter | Value | Conditions | Source |

|---|---|---|---|

| ΔrH° (Enthalpy) | -39.8 ± 0.3 kJ/mol | Liquid phase, diphenyl ether | |

| Reaction Medium | Water or acidic solutions | Room temperature or heating |

This reaction is exothermic and proceeds rapidly under acidic or neutral conditions. The chloro substituent at the 2-position slightly reduces reactivity compared to unsubstituted benzoyl chloride due to steric and electronic effects .

Esterification with Alcohols

2-Chlorobenzoyl chloride reacts with alcohols to yield 2-chlorobenzoate esters:

Example Reaction:

-

Methanol : Produces methyl 2-chlorobenzoate.

-

Ethanol : Yields ethyl 2-chlorobenzoate.

Conditions :

-

Typically conducted in anhydrous solvents (e.g., diethyl ether) with a base (e.g., pyridine) to neutralize HCl .

Amidation with Amines

Primary and secondary amines react with 2-chlorobenzoyl chloride to form substituted amides:

Friedel-Crafts Acylation

In the presence of Lewis acids (e.g., AlCl₃), 2-chlorobenzoyl chloride acts as an acylating agent for aromatic substrates:

Limitations:

-

The electron-withdrawing chloro group reduces electrophilicity at the carbonyl carbon, requiring harsher conditions compared to benzoyl chloride .

Reduction to 2-Chlorobenzyl Alcohol

Lithium aluminum hydride (LiAlH₄) reduces 2-chlorobenzoyl chloride to 2-chlorobenzyl alcohol via a two-step mechanism:

-

Nucleophilic attack : Hydride ion (H⁻) attacks the carbonyl carbon, forming a tetrahedral intermediate.

-

Protonation : Acidic workup yields the alcohol.

Key Features :

Optimized Conditions:

| Parameter | Optimal Value | Yield | Source |

|---|---|---|---|

| Temperature | 140–170°C | >90% | |

| Catalyst | PCl₅ (0.1–0.15 equiv) | High purity | |

| Reaction Time | 5–8 hours | – |

This method avoids over-chlorination to trichlorinated byproducts .

Reactivity with Nucleophiles

The chloro substituent at the 2-position influences reactivity:

科学的研究の応用

2-Benzoylbenzoyl chloride has diverse applications in scientific research:

作用機序

The mechanism by which 2-Benzoylbenzoyl chloride exerts its effects involves the interaction with receptor molecules on muscle cells. This interaction leads to an increase in the expression of these receptors, resulting in decreased fatty acid levels and increased muscle protein synthesis. The compound forms covalent bonds with the surface of materials, creating a stable, inert film that prevents corrosion or wear .

類似化合物との比較

Benzoyl chloride: An organochlorine compound with similar reactivity but different applications.

2-Benzoylbenzoic acid: Shares structural similarities but differs in functional groups and reactivity.

Uniqueness: 2-Benzoylbenzoyl chloride is unique due to its dual functionality as a cross-linking agent and its ability to inhibit muscle cell proliferation. This combination of properties makes it valuable in both scientific research and industrial applications .

生物活性

2-Benzoylbenzoyl chloride, a compound with the chemical formula , is a derivative of benzoyl chloride and has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its genotoxicity, carcinogenic potential, and other relevant biological effects based on various studies.

This compound is characterized by its chlorinated aromatic structure, which influences its reactivity and interactions with biological systems. Its structure can be represented as follows:

Genotoxicity and Carcinogenic Potential

Research indicates that compounds related to benzoyl chloride, including this compound, may exhibit genotoxic properties. Notably:

| Compound | Observed Effects | Study Reference |

|---|---|---|

| Benzyl Chloride | DNA damage, mutations in bacteria | IARC |

| Benzal Chloride | Skin tumors in mice | IARC |

| This compound | Potential for similar effects (theoretical) | N/A |

Toxicological Profile

The toxicological profile of this compound has not been extensively characterized. However, related compounds have shown significant toxicity:

- Skin Irritation : Exposure to benzoyl chloride has been associated with skin irritation in animal models. For instance, New Zealand White rabbits exposed to benzoyl chloride exhibited signs of low to moderate skin irritation .

- Respiratory Effects : Long-term exposure to chlorinated compounds has been linked to respiratory issues and even cancer risks in occupational settings .

Case Study 1: Skin Irritation in Rabbits

In a study assessing the dermal effects of benzoyl chloride on rabbits:

- Method : Rabbits were treated under occlusive bandages with varying concentrations.

- Findings : Severe erythema and edema were observed, indicating significant irritation potential. Reversibility of these effects was not confirmed .

Case Study 2: Carcinogenicity in Mice

A carcinogenicity study involved administering benzyl chloride derivatives to mice:

- Results : A significant incidence of skin papillomas and lung adenomas was noted among treated groups compared to controls .

Mechanistic Insights

The mechanisms through which this compound exerts its biological effects are not fully elucidated but may involve:

- Metabolic Activation : Similar to other chlorinated compounds, it may undergo metabolic activation leading to reactive intermediates capable of interacting with nucleic acids.

- Protein Interaction : The reactivity with tissue proteins could lead to alterations in cellular function or integrity.

特性

IUPAC Name |

2-benzoylbenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClO2/c15-14(17)12-9-5-4-8-11(12)13(16)10-6-2-1-3-7-10/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJJVTLOHDLKVFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC=CC=C2C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20451358 | |

| Record name | 2-benzoylbenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20451358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22103-85-1 | |

| Record name | 2-benzoylbenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20451358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。